molecular formula C6H8ClN3 B12312228 5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride

5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride

Cat. No.: B12312228
M. Wt: 157.60 g/mol
InChI Key: BDKGLNVWCUNCQB-UHFFFAOYSA-N
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Description

5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride is a nitrogen-containing heterocyclic compound. It is characterized by a fused ring structure that includes both pyrrole and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride typically involves cyclization reactions. One common method includes the condensation of appropriate precursors under acidic or basic conditions, followed by cyclization to form the fused ring structure . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The steps include the formation of intermediate compounds, followed by cyclization and purification processes. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and autoimmune disorders.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as a kinase inhibitor, affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride is unique due to its specific ring structure and the presence of both pyrrole and pyridazine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine;hydrochloride

InChI

InChI=1S/C6H7N3.ClH/c1-3-7-5-2-4-8-9-6(1)5;/h2,4,7H,1,3H2;1H

InChI Key

BDKGLNVWCUNCQB-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1N=NC=C2.Cl

Origin of Product

United States

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